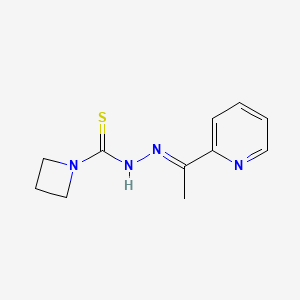

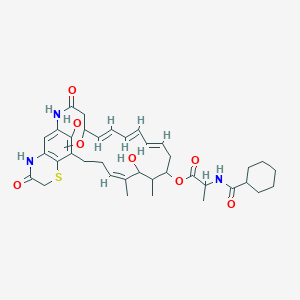

N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide

Descripción general

Descripción

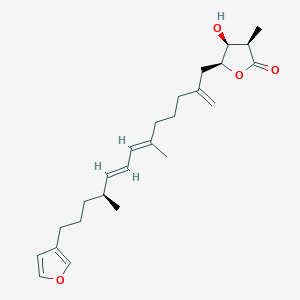

“N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide” is a chemical compound with the molecular formula C11H14N4S . It is also known by other names such as 1-Azetidinecarbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide .

Synthesis Analysis

The synthesis of this compound has been reported in various studies . For instance, a dinuclear copper (II) complex with the benzohydrazone ligand has been synthesized and characterized by elemental analysis, IR and UV-Vis spectroscopic studies .Molecular Structure Analysis

The molecular structure of this compound has been studied extensively . The major twist in the molecule occurs about the (NH)—(CO)—Car—Car (ar = aromatic) bond .Chemical Reactions Analysis

The chemical reactions of this compound involve sorption to aerosols, atmospheric oxidation, and soil adsorption . The overall OH rate constant is 85.3611 E-12 cm3/molecule-sec, and the half-life is 0.125 days (12-hr day; 1.5E6 OH/cm3) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.32 g/mol . Its physical and chemical properties include a vapor pressure of 0.0126 Pa, a log Koa of 11.176, and a Koc of 2551 .Aplicaciones Científicas De Investigación

Cancer Treatment

NSC319726 has attracted researchers’ attention in treating diseases, particularly cancers . The compound has shown potential in this field, although more research is needed to fully understand its effects and potential applications.

Male Reproductive System

Studies have shown that NSC319726 exposure can affect the male reproductive system . It has been found to cause testis index reduction, spermatogenesis dysfunction, and architectural damage in the testis and epididymis .

Spermatogenesis Dysfunction

NSC319726 exposure interferes with spermatogonia proliferation, meiosis initiation, sperm count, and sperm morphology . It also disturbs androgen synthesis and blood testis barrier integrity .

Cuproptosis Induction

NSC319726 treatment can elevate the copper ions in the testis to induce cuproptosis in the testis . Copper chelator can rescue the elevated copper ions in the testis and partly restore the spermatogenesis dysfunction caused by NSC319726 .

Retinoic Acid Conversion Inhibition

NSC319726 treatment decreases the level of retinol dehydrogenase 10 (RDH10), thereby inhibiting the conversion of retinol to retinoic acid, causing the inability to initiate meiosis .

Potential Therapy for Spermatogenesis Impairment

Retinoic acid could be a potential therapy for spermatogenesis impairment in patients undergoing treatment with NSC319726 . Retinoic acid treatment can rescue the meiotic initiation and spermatogenesis while not affecting the intracellular copper ion levels .

Mecanismo De Acción

Target of Action

NSC319726, also known as ZMC1, is a reactivator of the mutant p53R175 . The p53 protein is a tumor suppressor that regulates the cell cycle and hence functions as a guard against cancer . Mutations in p53, such as p53r175, can disrupt its function and contribute to the development of cancer .

Mode of Action

NSC319726 interacts with the mutant p53R175 protein and restores its wild-type structure and function . This restoration allows the mutant p53R175 protein to regain its tumor suppressor activity, leading to the inhibition of cell growth . NSC319726 achieves this by inducing a conformational change in the mutant p53R175 protein, enabling it to be recognized by the wild-type specific antibody .

Biochemical Pathways

NSC319726 affects several biochemical pathways. It binds to copper ions, inducing the generation of reactive oxygen species (ROS) and depletion of deoxyribosyl purines, resulting in cell-cycle arrest . NSC319726 also interferes with the oocyte meiosis pathway by targeting genes such as RPS6KA6, BCL6, FOXO3, CCNB1, and CDC20 .

Pharmacokinetics

It’s known that nsc319726 can inhibit the growth of fibroblasts expressing the p53r175 mutation at an ic50 value of 8nm , indicating its potent bioactivity

Result of Action

The primary result of NSC319726’s action is the inhibition of cell growth in cells expressing the mutant p53R175 . This is achieved through the induction of apoptosis, or programmed cell death . NSC319726 also causes architectural damage in the testis and epididymis, interferes with spermatogonia proliferation, meiosis initiation, sperm count, and sperm morphology, and disturbs androgen synthesis and blood-testis barrier integrity .

Action Environment

Environmental factors can influence the action of NSC319726. For instance, copper toxicity induced by NSC319726 was substantially inhibited by hypoxia, through a hypoxia-inducible-factor-1α-dependent pathway . Additionally, the compound’s effects on male reproduction were observed following a continuous exposure period of 5 weeks

Propiedades

IUPAC Name |

N-[(E)-1-pyridin-2-ylethylideneamino]azetidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-9(10-5-2-3-6-12-10)13-14-11(16)15-7-4-8-15/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHBUMNIQRLHGO-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N1CCC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)N1CCC1)/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide | |

CAS RN |

71555-25-4 | |

| Record name | NSC319726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is NSC319726 and what is its mechanism of action?

A1: NSC319726 is a small molecule belonging to the thiosemicarbazone (TSC) class of metal ion chelators. It displays interesting biological activity against both cancer cells and some fungal pathogens. NSC319726 appears to have two main mechanisms of action:

- Zinc Metallochaperone Activity: NSC319726 can function as a zinc metallochaperone, restoring wild-type structure and function to certain mutant p53 proteins, particularly the common p53-R175H mutant. [, ] This mutant form of the p53 tumor suppressor protein is frequently found in cancer cells and is unable to bind zinc effectively, leading to misfolding and loss of its tumor-suppressing function. NSC319726 delivers zinc ions to the mutant p53 protein, facilitating proper folding and restoring its activity. [, ] This restored p53 activity can then trigger cell cycle arrest and apoptosis in cancer cells.

- Inhibition of Ribosome Biogenesis: Recent research suggests that NSC319726 also acts as a potent inhibitor of fungal ribosome biogenesis. [, ] It shows broad-spectrum antifungal activity, effectively inhibiting the growth of various Candida species, including drug-resistant strains like Candida auris. [, , ]

Q2: How effective is NSC319726 against Candida auris compared to existing antifungals?

A3: NSC319726 exhibits promising in vitro activity against a diverse collection of Candida auris isolates, including those resistant to current antifungal drugs. [] It achieves complete visual growth inhibition at low concentrations (MICs ranging from 0.125 to 0.25 mg/liter). [] While its effect appears primarily fungistatic in vitro, it demonstrates significant efficacy in treating C. auris infection in a Galleria mellonella (wax moth larvae) model. [] These findings highlight its potential as a novel antifungal therapy, particularly against drug-resistant strains.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

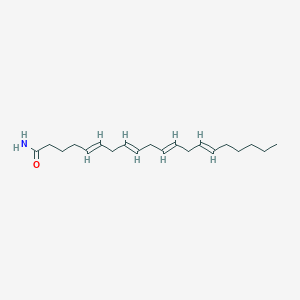

![[6-[[(1S,3R,4R)-3-ethyl-3,7,10,12-tetrahydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2-methyloxan-4-yl]-dimethylazanium;chloride](/img/structure/B1232919.png)

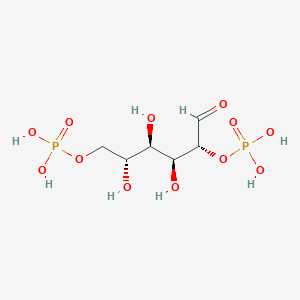

![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232936.png)